(2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine
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Overview
Description
(2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine is an organic compound that features both methoxy and trifluoroethyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 2-methoxyethanol with 2,2,2-trifluoroethylamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 2-methoxyethanol, followed by the addition of 2,2,2-trifluoroethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoroethyl group can be reduced under specific conditions to form non-fluorinated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoroethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may impart desirable pharmacokinetic properties to drug candidates.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A simpler compound with similar functional groups but lacking the trifluoroethyl group.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the methoxy group.
Methoxyethylamine: Contains the methoxy group but lacks the trifluoroethyl group.
Uniqueness
(2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine is unique due to the presence of both methoxy and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoroethyl group enhances its reactivity and binding affinity, while the methoxy group improves its solubility and stability.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-methoxyethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO/c1-10-3-2-9-4-5(6,7)8/h9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCUTWAQDLODGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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